N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound notable for its diverse structural components, including a furan ring, thiazole, and oxadiazole moieties. This compound is classified under the category of heterocyclic compounds, specifically involving nitrogen and sulfur in its structure. The International Union of Pure and Applied Chemistry name for this compound reflects its intricate structure and functional groups.
This compound can be classified as an organic heterocyclic compound due to the presence of multiple heteroatoms (nitrogen and sulfur) within its cyclic structures. It falls into the broader category of thiazole derivatives, which are known for their biological activity and utility in medicinal chemistry .
The synthesis of N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves several synthetic steps. The initial step often includes the preparation of the thiophene derivative through reactions such as the Gewald reaction, where sulfur reacts with an α-methylene carbonyl compound and an α-cyano ester to form the thiophene ring.
Subsequent steps may involve:
The reaction conditions (temperature, solvent choice, etc.) are crucial for optimizing yield and purity. For instance, using polar aprotic solvents may facilitate better solubility and reactivity of the intermediates involved in the synthesis.
The molecular formula for N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is , with a molecular weight of 358.4 g/mol . The structure features:
The compound's structural data can be represented using various chemical notations:
C/C=C/C1=CC(=C(C=C1)N=C(N)C(=O)N)C(=O)N
LQQYZJRCWBRIMW-UHFFFAOYSA-N
N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide can participate in various chemical reactions:
Each reaction type may require specific conditions to optimize yields. For example, oxidation reactions might necessitate acidic or basic conditions depending on the substrate's stability .
While specific physical properties such as melting point or boiling point are not readily available for this compound, it is generally expected that compounds with similar structures exhibit moderate solubility in organic solvents and low volatility due to their complex structures.
The chemical properties include stability under standard laboratory conditions but may vary significantly under extreme pH or temperature conditions. The presence of multiple heteroatoms suggests potential reactivity towards electrophiles or nucleophiles.
N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide has garnered interest in various scientific fields:
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4